Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Overview
Description
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly noted for its application in polyvinyl chloride (PVC) products, where it helps to enhance the material’s properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through further purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Bis(2-ethylhexyl) cyclohexane-1,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
Mechanism of Action
The primary mechanism by which Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing the flexibility and workability of the material. The compound interacts with molecular targets such as polymer chains and cellular membranes, influencing their physical properties and stability.
Comparison with Similar Compounds
- Diisononyl phthalate (DINP)
- Di-2-propyl heptyl phthalate (DPHP)
- Diisodecyl phthalate (DIDP)
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)
- Dioctyl terephthalate (DOTP)
- Citrate esters
Comparison: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is unique in its chemical structure, which provides distinct properties compared to other plasticizers. Unlike phthalate-based plasticizers, it is less likely to leach out of the polymer matrix, making it a safer alternative for applications in sensitive areas such as medical devices and food packaging. Additionally, its cyclohexane backbone offers enhanced thermal stability and resistance to degradation.
Properties
IUPAC Name |
bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMOQAGSNHTROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861657 | |
Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-71-9 | |
Record name | Diisooctyl 1,2-cyclohexanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate influence its dynamic behavior compared to other related phthalates?
A1: The study by [] investigated the impact of molecular structure on the dynamic properties of several phthalate-related liquids, including this compound. By employing ¹³C NMR spin−lattice relaxation times and nuclear Overhauser enhancements (NOE) measurements across a range of temperatures, the researchers were able to analyze the molecular motions of these compounds. The results revealed that this compound, due to its cyclohexane ring, exhibits distinct motional characteristics compared to other phthalates like Bis(2-ethylhexyl) isophthalate (DEHIP) and Bis(2-ethylhexyl) terephthalate (DEHTP) []. This highlights the significant role of structural variations within the molecular framework on the overall dynamic behavior of these compounds.
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